N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorinated thiophene ring, a pyrazole core, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be introduced via a nucleophilic substitution reaction using a suitable fluorinated thiophene precursor.
Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar aromatic structure.
GPR35 Agonist, Compound 10: A compound with similar functional groups.
Uniqueness: N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of a fluorinated thiophene ring, a pyrazole core, and an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14FN3S |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-8(2)15-11(5-6-14-15)13-7-9-3-4-10(12)16-9/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
PVTMREGWSVHLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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